5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine - 1177283-43-0

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-1808682
CAS Number: 1177283-43-0
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial activity: Many studies demonstrate the efficacy of oxadiazole derivatives against various bacterial and fungal strains. [, , , ]
  • Anticancer activity: 1,3,4-oxadiazoles have shown promising anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. [, , , , ]
  • Antioxidant activity: Certain derivatives display significant antioxidant properties, acting as radical scavengers and inhibitors of lipid peroxidation. [, , ]
  • Anti-inflammatory activity: Some oxadiazoles exhibit anti-inflammatory activity, particularly as phosphodiesterase 4 (PDE4) inhibitors. []
Synthesis Analysis
  • Formation of the hydrazide: A carboxylic acid, often substituted with an aryl group, is converted to its corresponding ester and then reacted with hydrazine hydrate to form the hydrazide. [, , , , ]
  • Cyclization to the oxadiazole ring: The hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring. This can be achieved by various reagents, including phosphorus oxychloride (POCl3), cyanogen bromide (BrCN), or thionyl chloride (SOCl2). [, , , , , ]
  • Introduction of the amine substituent: The final step involves introducing the amine substituent at the 2nd position of the oxadiazole ring. This can be achieved by reacting the 2-chloro-substituted oxadiazole with a desired amine or by using an isocyanate derivative. [, , , , , ]
Molecular Structure Analysis
  • X-ray crystallography: Provides detailed information about bond lengths, bond angles, and the overall three-dimensional structure. [, , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the connectivity and environment of atoms within the molecule. [, , , , ]
Chemical Reactions Analysis
  • N-acylation: The amine group at the 2nd position can react with acid chlorides or anhydrides to form N-acylated derivatives. [, ]
  • Reaction with isocyanates: The amine group can react with isocyanates to form urea derivatives. []
  • Cyclization reactions: The oxadiazole ring can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with ammonium thiocyanate can lead to the formation of thiazolidinones. []
Mechanism of Action
  • Antimicrobial activity: Oxadiazoles may exert their antimicrobial effects by inhibiting bacterial cell wall synthesis, interfering with bacterial DNA replication, or disrupting fungal membrane integrity. [, ]
  • Anticancer activity: The anticancer activity of oxadiazoles can be attributed to various mechanisms, such as inhibition of tubulin polymerization, inhibition of specific enzymes involved in cell cycle regulation (e.g., CDK-2), or induction of apoptosis. [, , , ]
  • Antioxidant activity: Oxadiazoles with antioxidant properties may act as radical scavengers, donating electrons to neutralize free radicals and prevent oxidative damage. [, ]
Applications
  • Antimicrobial agents: These compounds hold promise for the development of new antibiotics and antifungals to combat drug-resistant strains. [, , ]
  • Anticancer drugs: Oxadiazoles have emerged as potential candidates for developing novel anticancer therapies targeting various cancer types. [, , , , ]
  • Antioxidant therapies: These compounds may be useful in developing treatments for diseases associated with oxidative stress and damage. [, ]
  • Anti-inflammatory drugs: Some oxadiazoles, particularly PDE4 inhibitors, have potential in treating inflammatory diseases. []

5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound serves as a key intermediate in the synthesis of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine, which were investigated for their antimicrobial and anti-tubercular activities. []

N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h)

  • Compound Description: This compound displayed significant anticancer activity against various cancer cell lines, including SNB-19, OVCAR-8, and NCI-H40. [] It exhibited better activity than Imatinib against several cancer types and showed effective binding to tubulin, a promising cancer target.

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

  • Compound Description: This compound was synthesized using a CoII-catalyzed method and its crystal structure was analyzed, revealing a symmetric N⋯H+⋯N unit. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride (II)

  • Compound Description: Synthesized from isonicotinoyl-4-phenylthiosemicarbazide (I), this compound represents a heterocyclic 1,3,4-oxadiazole with a nearly planar structure. [] Its crystal structure reveals intra- and intermolecular hydrogen bonds that stabilize the structure.

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine (1)

  • Compound Description: This compound serves as a fundamental building block for various 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives. [] These derivatives were synthesized through acylation, reaction with isocyanates, and cyclization reactions, leading to a range of compounds with potential biological activity.

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound acts as a precursor for energetic materials. [] It features a unique combination of 1,3,4-oxadiazole and tetrazole rings and its crystal structure showcases intermolecular hydrogen bonds that form wave-like two-dimensional molecular layers.

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

  • Compound Description: This compound demonstrated significant anticancer activity, exhibiting particular sensitivity toward MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) cell lines. []

5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, a cyclized oxadiazole derivative obtained from a substituted thiosemicarbazide, has its furan ring disordered over two orientations in the crystal structure. [] It exhibits a nearly planar conformation and participates in intermolecular hydrogen bonds and π-π interactions.

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives

  • Compound Description: These derivatives were efficiently synthesized via a one-pot, four-component reaction under neutral conditions, highlighting the versatility of (isocyanoimino)triphenylphosphorane in constructing complex molecules. []
  • Compound Description: This compound serves as a key intermediate in the synthesis of novel amine derivatives designed as potential anticancer agents. [] These derivatives exhibited promising cytotoxicity against various human cancer cell lines, highlighting their potential as lead compounds for anticancer drug development.

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: The crystal structure of this compound reveals a non-planar conformation with specific dihedral angles between its aromatic rings. [] The molecule forms columns through π–π stacking interactions and is further connected by N—H…N interactions.

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: These derivatives have shown promising antibacterial, antifungal, radical scavenging, and iron-chelating properties. [] Their biological activities make them valuable candidates for further development as potential therapeutic agents.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It demonstrates potent anti-inflammatory effects in both in vitro and in vivo models. Notably, EPPA-1 exhibits a significantly improved therapeutic index compared to first- and second-generation PDE4 inhibitors, due to its reduced emetogenic potential.

5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: The crystal structure of this compound reveals a disordered furan ring and highlights the role of intermolecular interactions in its crystal packing. [] It forms inversion dimers through N—H⋯N hydrogen bonds, further stabilized by C—H⋯π and π–π interactions, resulting in a three-dimensional network.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series of oxadiazole analogs exhibits both antimicrobial and anticancer activities. [] Some compounds showed significant antiproliferative effects against various cancer cell lines, while others exhibited potent antibacterial and antifungal activities, highlighting the potential of these analogs as lead compounds for developing new therapeutic agents.
  • Compound Description: This compound serves as a key intermediate in the synthesis of various S-substituted-1,3,4-oxadiazole derivatives, which exhibited moderate antibacterial activity against both gram-negative and gram-positive bacteria. []

5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine and 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine derivatives

  • Compound Description: This new class of derivatives was synthesized by derivatizing the amino function. [] Notably, some compounds within this series exhibited significant antioxidant and anti-inflammatory activities, surpassing the efficacy of ascorbic acid in certain cases.

2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide

  • Compound Description: This compound exhibited potent in vitro anti-tubercular activity against M. tuberculosis, comparable to the efficacy of isoniazid (INH). [] It also displayed significant activity against INH-resistant non-tuberculous mycobacteria, highlighting its potential as a lead compound for developing new anti-tubercular agents.

N ́-(E)-heteroaromatic-isonicotino hydrazide derivatives

  • Compound Description: This series of compounds was evaluated for in vitro anti-tubercular activity against M. tuberculosis H37Rv. [] Several compounds demonstrated significant activity and low cytotoxicity, making them promising candidates for further development as anti-tubercular agents.

1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives

  • Compound Description: These derivatives were evaluated for their in vitro anti-tubercular activity against M. tuberculosis H37Rv. [] They exhibited significant inhibitory activity against the bacterium, with some compounds showing greater potency than standard anti-tubercular drugs.

5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: The crystal structure of this compound provides insights into its conformation and intermolecular interactions. [] It exhibits a non-planar conformation with specific dihedral angles between its rings, and the crystal packing is characterized by N—H⋯N hydrogen bonds, forming inversion dimers.

N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (5a-h)

  • Compound Description: These derivatives were synthesized and evaluated for their in vitro anticancer activity against three human tumor cell lines representing cervical, liver, and breast cancer. []

5-(3,4-Methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol (4)

  • Compound Description: This compound was used as a key intermediate in the synthesis of a series of S-substituted-5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazole derivatives, which demonstrated potent urease inhibitory activity. []

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: The crystal structure of this compound reveals the presence of inversion-related dimers linked by N—H⋯N hydrogen bonds, forming characteristic R22(8) loops. [] These dimers are further connected through N—H⋯N hydrogen bonds, creating a sheet-like structure within the crystal lattice.

2-(Arylamino)-2-(5-aryl-1-ethenyl-1,3,4-oxadiazol-2-yl) Propyl Benzoate Derivatives (V)

  • Compound Description: These sterically congested oxadiazole derivatives were synthesized efficiently using a mild, simple, and efficient one-pot, four-component reaction. []

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole

  • Compound Description: The crystal structure of this compound provides insights into its conformation and intermolecular interactions, particularly π–π contacts between the oxadiazol rings and the chlorophenyl rings. [] This detailed structural information can be useful in understanding the compound's potential applications.

2-(4-tert-Butylphenyl)-5-{3,4-dibutoxy-5-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}-1,3,4-oxadiazole

  • Compound Description: The crystal structure of this compound reveals its non-planar conformation, characterized by specific dihedral angles between its rings. [] An intramolecular C—H⋯O interaction likely contributes to stabilizing this conformation.

5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: These novel derivatives were designed as potential cyclin-dependent kinase 2 (CDK-2) inhibitors and evaluated in silico for their antiproliferative activity and pharmacokinetic properties. [] The molecular modeling studies revealed promising binding interactions with CDK-2, and most derivatives exhibited favorable pharmacokinetic profiles.
  • Compound Description: These compounds were designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for treating conditions like dementia and myasthenia gravis. [] They demonstrated moderate dual inhibition of both enzymes, with some exhibiting greater potency against AChE than the established drug rivastigmine.

2-{3,4-Dibutoxy-5-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-5-(3-methylphenyl)-1,3,4-oxadiazole

  • Compound Description: The crystal structure of this compound reveals a non-planar conformation with specific dihedral angles between its rings. [] This detailed structural information contributes to understanding the relationship between structure and potential applications.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

  • Compound Description: These novel bi-heterocyclic compounds, containing both 1,3-thiazole and 1,3,4-oxadiazole rings, were designed as potential therapeutic agents for Alzheimer's disease and diabetes. [] Their biological evaluation revealed promising inhibitory activity against various enzymes relevant to these diseases, including acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.

3,4-dimethoxy Benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]Hydrazone Metal Complexes

  • Compound Description: These metal complexes were synthesized and characterized using various spectroscopic techniques. [] The optical properties of these complexes were studied, and their energy gaps were determined.

5‐[[2‐(phenyl/p‐chlorophenyl)‐benzimidazol‐1‐yl]‐methyl]‐N‐substituted phenyl‐1,3,4‐oxadiazol‐2‐amine derivatives (28–45)

  • Compound Description: This series of novel oxadiazole derivatives was synthesized and evaluated for their antioxidant and radical scavenging activities. [] Some of these compounds demonstrated significant antioxidant potential, comparable or even superior to standard antioxidants.

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

  • Compound Description: These novel bi-heterocycles, combining 1,3-thiazole and 1,3,4-oxadiazole rings, were investigated for their potential therapeutic applications. [] They exhibited notable enzyme inhibitory activity against cholinesterases and α-glucosidase, suggesting potential in treating Alzheimer's disease and diabetes.

N-Benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine Derivatives

  • Compound Description: These derivatives were efficiently synthesized using a novel isocyanide-based four-component reaction involving (N-isocyanimino)triphenylphosphorane. [] This method provides a straightforward and efficient route to access these densely functionalized methanamine derivatives.

3-aryl-5-alkyl-2-oxo-Δ4-1,3,4-oxadiazoles

  • Compound Description: These compounds are highlighted for their unusual reactivity, undergoing dealkylation when reacted with formamide to form 2-aryl-2H-1,2,4-triazol-3(4H)-ones. [] This reaction presents a unique synthetic strategy for accessing triazole derivatives from oxadiazole precursors.

N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: These pyrimidine-1,3,4-oxadiazole hybrids represent a novel class of potential antimycobacterial agents. [] They exhibit potent activity against various Mycobacterium strains, including multidrug-resistant strains, making them promising candidates for developing new treatments for tuberculosis.

5-(indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines

  • Compound Description: These compounds were designed as Bcl-2 inhibitory anticancer agents. [] Their design was based on targeting the Bcl-2 family of proteins, key regulators of apoptosis, which is often dysregulated in cancer.

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity and enzyme inhibition potential. [] Some compounds displayed good antibacterial activity against specific bacterial strains, while others showed promising inhibitory activity against enzymes like α-glucosidase, butyrylcholinesterase, and lipoxygenase.

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives (4a-i)

  • Compound Description: This series of compounds, incorporating both oxadiazole and pyrimidine rings, was synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. [] Notably, they demonstrated promising results in all three areas, suggesting potential for further development as therapeutic agents.

Properties

CAS Number

1177283-43-0

Product Name

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14)

InChI Key

BZAJXXDOWLJHGI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)N)C

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.